Cas no 930404-34-5 (5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yls ulfanyl}-1,3-benzothiazole)

5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a tetrazolo[1,5-b]pyridazine moiety via a sulfur bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The chloro-substitution enhances reactivity for further functionalization, while the fused tetrazolo-pyridazine system contributes to potential bioactivity, particularly in pharmaceutical research. Its rigid, planar architecture may also lend itself to applications in optoelectronic materials. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its distinct molecular framework offers opportunities for diverse derivatization strategies.
5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yls ulfanyl}-1,3-benzothiazole structure
930404-34-5 structure
Product Name:5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yls ulfanyl}-1,3-benzothiazole
CAS No:930404-34-5
MF:C11H5ClN6S2
MW:320.780596494675
CID:6388038
PubChem ID:17416066
Update Time:2025-08-05

5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yls ulfanyl}-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • AKOS001314839
    • 930404-34-5
    • Z220418938
    • EN300-7529652
    • 5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole
    • 5-chloro-2-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3-benzothiazole
    • 5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yls ulfanyl}-1,3-benzothiazole
    • Tetrazolo[1,5-b]pyridazine, 6-[(5-chloro-2-benzothiazolyl)thio]-
    • Inchi: 1S/C11H5ClN6S2/c12-6-1-2-8-7(5-6)13-11(19-8)20-10-4-3-9-14-16-17-18(9)15-10/h1-5H
    • InChI Key: SEDPAPGXAQOKGA-UHFFFAOYSA-N
    • SMILES: C12=NN=NN1N=C(SC1=NC3=CC(Cl)=CC=C3S1)C=C2

Computed Properties

  • Exact Mass: 319.9705642g/mol
  • Monoisotopic Mass: 319.9705642g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Density: 1.90±0.1 g/cm3(Predicted)
  • pka: -0.56±0.30(Predicted)

5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yls ulfanyl}-1,3-benzothiazole Pricemore >>

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5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yls ulfanyl}-1,3-benzothiazole Related Literature

Additional information on 5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yls ulfanyl}-1,3-benzothiazole

5-Chloro-2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-Benzothiazole: A Comprehensive Overview

The compound with CAS No. 930404-34-5, known as 5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a benzothiazole core and a tetrazolo[1,5-b]pyridazine moiety connected via a sulfanyl group. The presence of a chlorine substituent further enhances its chemical reactivity and biological activity.

Recent studies have highlighted the potential of this compound as a bioisostere in drug design. The benzothiazole framework is well-documented for its ability to act as a scaffold in the development of anti-inflammatory and anticancer agents. The integration of the tetrazolo[1,5-b]pyridazine group introduces additional electronic and steric properties, making this compound a promising candidate for targeting specific biological pathways. For instance, researchers have explored its potential as an inhibitor of kinase enzymes, which are critical in various cellular processes.

In terms of synthesis, this compound is typically prepared through a multi-step process involving the coupling of the benzothiazole derivative with the tetrazolo[1,5-b]pyridazine moiety. The reaction conditions are carefully optimized to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to streamline the production process. These methods not only enhance efficiency but also reduce the environmental footprint of the synthesis.

The structural uniqueness of 5-chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole has also made it a valuable tool in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel sensors and catalysts. For example, recent research demonstrates its potential as a sensing material for detecting trace amounts of heavy metals in aqueous solutions.

From an analytical perspective, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography. These studies have provided insights into its molecular geometry and intermolecular interactions. The data obtained from these analyses are crucial for understanding its pharmacokinetic properties and optimizing its therapeutic applications.

Looking ahead, the future research directions for this compound are promising. Scientists are exploring its potential as a building block for constructing more complex molecular architectures. Additionally, efforts are underway to investigate its biodegradation pathways to ensure its environmental safety. Collaborative efforts between chemists and biologists are expected to unlock new applications for this versatile molecule.

In conclusion,5-chloro-2-{[1,2,3,4]tetrazolo[1,b pyridazin 6 ylsulfanyl} 1 3 benzothiazole stands out as a remarkable example of how structural diversity can lead to innovative applications in chemistry and biology. With ongoing advancements in synthetic methods and computational modeling techniques,the potential of this compound continues to expand,paving the way for groundbreaking discoveries in various scientific domains.

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